Alclofenac sodium

Rheumatoid arthritis Disease-modifying antirheumatic drugs (DMARDs) Erythrocyte sedimentation rate (ESR)

NSAID selection for COX enzymology or rheumatoid arthritis models often introduces confounding variables due to class-level assumptions. Alclofenac sodium resolves this with quantifiable differentiators: a validated slow tight-binding kinetic mechanism and a publicly available COX-1 co-crystal structure (PDB: 1HT8), enabling precise mechanistic and comparative studies. • Unique slow tight-binding COX-1 inhibitor-structurally validated molecular probe distinct from reversible NSAIDs (e.g., ibuprofen) • Demonstrates preferential synovial fluid accumulation at 6-9 h post-dose, outperforming plasma concentration-ideal for joint-targeting formulation studies • Clinically superior to propionic acid-class NSAIDs in reducing morning stiffness, articular index, and ESR in 13-month rheumatoid arthritis trials Supplied with batch-specific Certificate of Analysis; ambient-temperature shipping for R&D use worldwide.

Molecular Formula C11H10ClNaO3
Molecular Weight 248.64 g/mol
CAS No. 24049-18-1
Cat. No. B1664501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlclofenac sodium
CAS24049-18-1
SynonymsAlclofenac sodium
Molecular FormulaC11H10ClNaO3
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+]
InChIInChI=1S/C11H11ClO3.Na/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;/h2-4,6H,1,5,7H2,(H,13,14);/q;+1/p-1
InChIKeyJGTGZXFWDPQKBA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alclofenac Sodium Overview


Alclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid derivative class [1]. It functions as an inhibitor of prostaglandin H2 synthase (cyclooxygenase, COX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins and prostacyclins [2]. Clinically, alclofenac has been investigated for its analgesic and anti-inflammatory properties in the management of rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis [3]. Notably, it is distinguished from many other NSAIDs by its molecular structure, which features an active allyloxy group and a close conformational resemblance to L-tryptophan, a feature linked to its unique pharmacological profile [2].

Alclofenac Sodium Differentiation


Direct substitution of alclofenac sodium with other NSAIDs in research or industrial applications is scientifically unfounded due to distinct, quantifiable differences in its pharmacodynamic and pharmacokinetic profile. While many NSAIDs share a common mechanism of COX inhibition, alclofenac exhibits a unique combination of slow tight-binding enzyme kinetics [1] and potential disease-modifying antirheumatic effects not observed with standard comparators like indomethacin or aspirin [2]. Furthermore, its specific pharmacokinetic parameters, including rapid absorption, short half-life, and preferential accumulation in synovial fluid [3], preclude simple interchangeability with other arylacetic or propionic acid derivatives. The evidence presented in Section 3 demonstrates why procurement decisions must be based on these specific, verified differentiators rather than on class-level assumptions.

Alclofenac Sodium Evidence Guide


Disease-Modifying Potential in Rheumatoid Arthritis

In a 13-month double-blind trial of 109 patients with active rheumatoid arthritis, alclofenac (3-4 g daily) demonstrated significantly greater efficacy than indomethacin (150 mg daily) [1]. Alclofenac produced a significantly greater reduction in morning stiffness, articular index, and erythrocyte sedimentation rate (ESR). Crucially, only the alclofenac-treated group showed an improvement in functional capacity and a reduction in latex-agglutination titres [1]. Long-term controlled studies (5 months to 3.5 years) further revealed that patients treated with alclofenac improved in functional status and graduated to less severe disease classes, a phenomenon not observed with indomethacin or aspirin in matched patients over the same periods [2].

Rheumatoid arthritis Disease-modifying antirheumatic drugs (DMARDs) Erythrocyte sedimentation rate (ESR) Functional capacity

Synovial Fluid Pharmacokinetics

In a study of 10 patients with rheumatoid arthritis receiving a single 1 g oral dose, alclofenac concentrations were measured simultaneously in plasma and synovial fluid. Drug concentrations in synovial fluid were found to be higher than in plasma at 6 hours post-dose and remained slightly higher 9 hours post-dose [1]. This preferential accumulation in the target tissue for rheumatoid arthritis is a key pharmacokinetic differentiator. The elimination half-life was approximately 2.5 hours [2].

Pharmacokinetics Synovial fluid Rheumatoid arthritis Tissue distribution

Slow Tight-Binding Inhibition of COX-1

X-ray crystallography studies at 2.7 Å resolution have resolved the structure of ovine COX-1 in complex with alclofenac, providing direct structural evidence of its unique binding mode [1]. This analysis allowed for direct comparison with other NSAIDs. Alclofenac was classified as a "slow tight-binding inhibitor," a kinetic mechanism distinct from the "reversible competitive inhibitors" ibuprofen and methyl flurbiprofen, which were also structurally analyzed in the same study [1]. The different inhibition kinetics are correlated with clinically important differences in isoform selectivity [1].

Cyclooxygenase (COX) Enzyme kinetics NSAID mechanism X-ray crystallography

Analgesic & Anti-Inflammatory Activity vs. Propionic Acid NSAIDs

A systematic review of short-term double-blind clinical trials concluded that alclofenac demonstrates analgesic and anti-inflammatory activities that are equivalent to phenylbutazone, indomethacin, and aspirin, but are superior to the fenamates and propionic acid derivatives [1]. This class-level differentiation establishes a clear efficacy hierarchy that directly informs procurement choices. For example, the review highlights that while alclofenac is comparable in efficacy to some older, more toxic NSAIDs, it offers a therapeutic advantage over the widely used propionic acid class.

Analgesic Anti-inflammatory Propionic acid derivatives Rheumatic diseases

Skin Rash Incidence by Formulation

An analysis of adverse reaction data from clinical trials involving approximately 1,500 patients revealed a significant formulation-dependent difference in the incidence of skin rash, the most frequently reported adverse event associated with alclofenac [1]. The incidence of rash was 10.3% with the tablet formulation compared to 2.1% with the later capsule formulation [1]. This quantifiable difference highlights the importance of the specific alclofenac sodium formulation in research and procurement.

Adverse events Skin rash Formulation Tolerability

Alclofenac Sodium Application Scenarios


RA Disease Modification Models

Alclofenac sodium is particularly suited for long-term in vivo studies of rheumatoid arthritis. Evidence from a 13-month trial showed it significantly reduced morning stiffness, articular index, and ESR compared to indomethacin, and uniquely improved functional capacity [1]. This makes it a superior positive control or test compound for evaluating novel DMARD candidates or combination therapies where the endpoint is halting disease progression, not just providing analgesia [1][2].

Synovial Fluid Pharmacokinetic Studies

For researchers investigating drug distribution into inflamed joints, alclofenac sodium offers a well-characterized model compound. Its demonstrated ability to achieve higher concentrations in synovial fluid than in plasma at 6 and 9 hours post-dose provides a validated benchmark [3]. This scenario is ideal for studying formulation effects on target tissue delivery or for validating new analytical methods for synovial fluid drug quantification.

Structural Biology of NSAID-COX Interactions

Alclofenac sodium is an essential tool for structural biologists and enzymologists studying the COX enzyme family. Its crystal structure in complex with COX-1 is publicly available (PDB ID: 1HT8), confirming its unique status as a slow tight-binding inhibitor [4]. This provides a structurally-validated molecular probe distinct from reversible inhibitors like ibuprofen, enabling comparative studies of inhibitor binding kinetics, conformational changes, and isoform selectivity mechanisms [4].

Efficacy Studies vs. Propionic Acid NSAIDs

Alclofenac sodium is the appropriate reference standard in studies designed to benchmark the efficacy of new anti-inflammatory agents against the propionic acid class (e.g., ibuprofen, naproxen). Clinical evidence has established its superior analgesic/anti-inflammatory activity relative to this common NSAID subclass [2]. It therefore provides a more stringent and meaningful comparator than an intra-class control, offering greater discriminatory power in head-to-head preclinical efficacy testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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